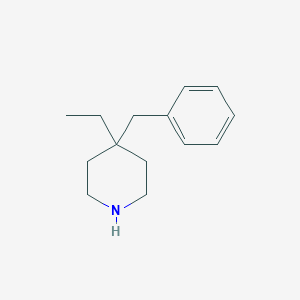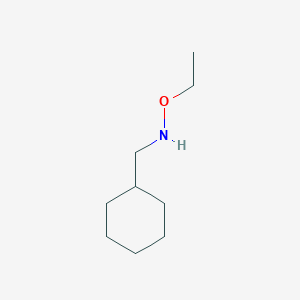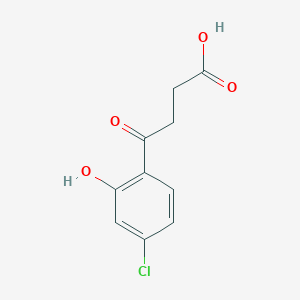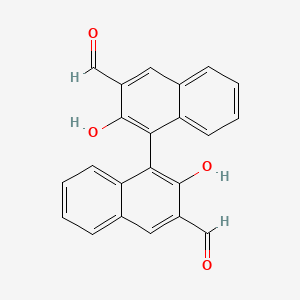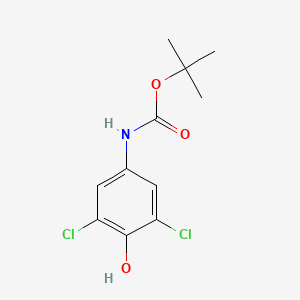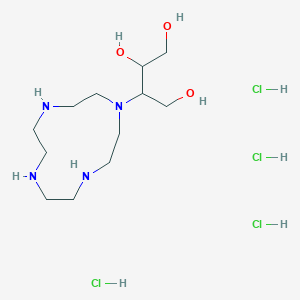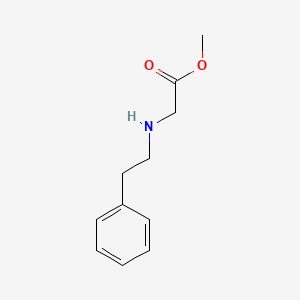
Methyl 2-(phenethylamino)acetate
Übersicht
Beschreibung
Synthesis Analysis
N-methylphenethylamine is used as a precursor in the synthesis of other compounds such as N-methylphenethylamine hydrochloride, which is used as a stimulant and appetite suppressant. It is also used as a starting material in the synthesis of other drugs such as MDMA (3,4-methylenedioxymethamphetamine).Molecular Structure Analysis
The molecular weight of Methyl 2-(phenethylamino)acetate is 193.24 g/mol. The InChI Key is FBIPTCVAYJYXEB-UHFFFAOYSA-N.Chemical Reactions Analysis
N-methylphenethylamine acts as a substrate for monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.Physical And Chemical Properties Analysis
The density of this compound is 1.049±0.06 g/cm3 . The predicted boiling point is 286.7±23.0 °C .Wirkmechanismus
Target of Action
Methyl 2-(phenethylamino)acetate, a derivative of phenethylamine, primarily targets the trace amine-associated receptor 1 (hTAAR1) . This receptor plays a crucial role in the regulation of monoamine neurotransmission .
Mode of Action
The compound interacts with its target, hTAAR1, as an agonist . This interaction leads to the regulation of monoamine neurotransmission, which involves neurotransmitters such as dopamine and norepinephrine . It also appears to induce acetylcholine release via a glutamate-mediated mechanism .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the monoamine oxidase (MAO) enzymes . These enzymes are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Pharmacokinetics
Phenethylamine, a related compound, is primarily metabolized bymonoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This suggests that this compound may have similar ADME properties.
Result of Action
The interaction of this compound with its targets leads to changes in neurotransmission. This can result in various molecular and cellular effects, depending on the specific context and environment. For example, the regulation of dopamine and norepinephrine neurotransmission can influence mood and stress responses .
Vorteile Und Einschränkungen Für Laborexperimente
N-methylphenethylamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Another advantage is that it has a well-documented mechanism of action, allowing researchers to study its effects on the central nervous system. One limitation is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds. Another limitation is that its effects may be dose-dependent, making it difficult to accurately measure its effects.
Zukünftige Richtungen
There are several future directions for research on N-methylphenethylamine. One direction is to study its effects on different neurotransmitter systems, such as the glutamate system. Another direction is to study its potential therapeutic uses, such as in the treatment of depression or anxiety. Additionally, further research could be done to determine the optimal dosage and administration of N-methylphenethylamine for different applications.
Conclusion
N-methylphenethylamine is a synthetic compound that is used in scientific research for various purposes. Its mechanism of action involves inhibiting the activity of MAO enzymes, leading to increased levels of neurotransmitters in the brain. It has several advantages and limitations for lab experiments, and there are several future directions for research on its effects and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
N-methylphenethylamine is used in scientific research for various purposes. It is used as a precursor in the synthesis of other compounds such as N-methylphenethylamine hydrochloride, which is used as a stimulant and appetite suppressant. It is also used as a starting material in the synthesis of other drugs such as MDMA (3,4-methylenedioxymethamphetamine).
Eigenschaften
IUPAC Name |
methyl 2-(2-phenylethylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)9-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIPTCVAYJYXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156080-95-4 | |
| Record name | methyl 2-(phenethylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
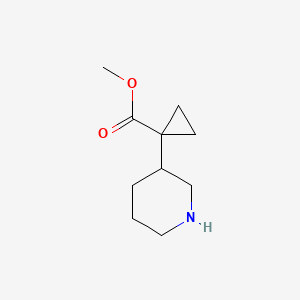
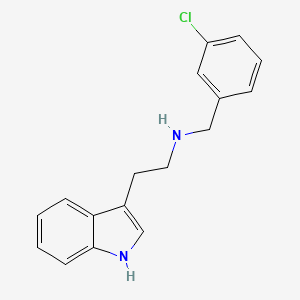
![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B3243266.png)

